molecular formula C9H7NO B8778484 Quinolin-4(3H)-one CAS No. 758684-45-6

Quinolin-4(3H)-one

Cat. No. B8778484
CAS RN: 758684-45-6
M. Wt: 145.16 g/mol
InChI Key: HETSDWRDICBRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

758684-45-6

Product Name

Quinolin-4(3H)-one

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

3H-quinolin-4-one

InChI

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,6H,5H2

InChI Key

HETSDWRDICBRSQ-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Aminoacetophenone (7.0 g, 52 mmol) was added to and dissolved in 1,4-dioxane (100 ml). To the solution obtained was added sodium methoxide (8.4 g, 156 mmol), and the mixture was stirred at room temperature for 30 minutes. Ethyl formate (21 ml, 261 mmol) was then added, and the mixture was stirred at room temperature for an additional 125 minutes. After adding water (5 ml) to the reaction solution, and stirring for 10 minutes, 10% hydrochloric acid was added to the mixture for neutralization. The reaction solution was then concentrated under reduced pressure. The residue was suspended in chloroform (100 ml), collected by filtration, washed with chloroform (100 ml), and then purified by silica gel column chromatography to give 4.5 g of the desired compound (yield 60%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
60%

Synthesis routes and methods II

Procedure details

The process of Scheme IX begins with the reaction of an aniline (structure 37) with an unsaturated acid, for example acrylic acid, followed by a cyclization reaction mediated by, for example, polyphosphoric acid to afford a 4-quinolinone. The nitrogen atom is then protected by treatment with a base, for example, 4-dimethylaminopyridine, followed by the addition of an acylating agent such as di-tert-butyldicarbonate, to afford a compound of structure 38. Addition of an organomagnesium or organolithium reagent, with, for example, ethyl magnesium bromide, affords an alcohol. Reduction of the alcohol with, for example hydrogen over palladium on carbon, followed by deprotection of the nitrogen atom, affords a compound of structure 39. Nitration of a compound of structure 39 by the action of nitric acid in the presence of, for example, sulfuric acid, followed by reduction of the nitro group with, for example, hydrogen over palladium on carbon, affords a 7-amino-1,2,3,4-tetrahydroquinoline of structure 40. A Knorr cyclization with a β-keto ester effected by, for example, zinc chloride, affords a compound of structure 41. A compound of structure 41 may be further transformed into a compound of structure 42 by acylation of the quinoline nitrogen, which may be accomplished in one of two ways. Treatment of structure 41 with an acid chloride, for example, acetyl chloride, followed by treatment with a base, for example, potassium carbonate, to afford a compound of structure 42. Alternatively, treatment of structure 41 may be treated with an anhydride, for example, trifluoroacetic anhyride, likewise to afford a compound of structure 42. ##STR16##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
unsaturated acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.